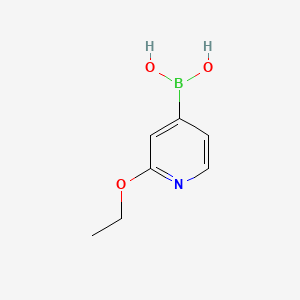

2-Ethoxypyridine-4-boronic acid

Vue d'ensemble

Description

2-Ethoxypyridine-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an ethoxy group at the second position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable bonds with various organic groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypyridine-4-boronic acid typically involves the borylation of 2-ethoxypyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions often involve heating the mixture to reflux .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of recyclable catalysts and solvents is also common to enhance the sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethoxypyridine-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or pseudohalides in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds using copper catalysts.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Chan-Lam Coupling: Aryl amines or ethers.

Oxidation: Alcohols or ketones.

Applications De Recherche Scientifique

2-Ethoxypyridine-4-boronic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Ethoxypyridine-4-boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic and synthetic processes. In cross-coupling reactions, the boronic acid undergoes transmetalation with palladium or copper catalysts, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- 4-Pyridylboronic acid

- 2-Methoxypyridine-4-boronic acid

Comparison: 2-Ethoxypyridine-4-boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other boronic acids. For example, phenylboronic acid lacks the nitrogen and ethoxy functionalities, making it less versatile in certain synthetic applications. 4-Pyridylboronic acid, while similar in having a pyridine ring, does not have the ethoxy group, which can affect its electronic properties and reactivity. 2-Methoxypyridine-4-boronic acid is closely related but has a methoxy group instead of an ethoxy group, leading to differences in steric and electronic effects .

Activité Biologique

2-Ethoxypyridine-4-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article details its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Boronic acids, including this compound, are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. They exhibit unique reactivity patterns that make them valuable in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. Their ability to form reversible covalent bonds with diols and their role as enzyme inhibitors have garnered attention in drug design.

2. Synthesis of this compound

The synthesis of this compound typically involves the following methods:

- Borylation of Pyridine Derivatives : This approach utilizes boron reagents to introduce the boronic acid functionality at the desired position on the pyridine ring.

- Halogen-Metal Exchange : In this method, halogenated pyridine derivatives undergo reaction with organolithium reagents followed by boron reagents to yield the corresponding boronic acid.

Table 1: Summary of Synthesis Methods for this compound

| Method | Reagents Used | Yield (%) |

|---|---|---|

| Borylation | B(OH)2, Pyridine Derivative | 60-85 |

| Halogen-Metal Exchange | R-X (halogenated pyridine), n-BuLi | 70-90 |

3.1 Antimicrobial Properties

Research indicates that boronic acids exhibit varying degrees of antimicrobial activity. The structure of this compound suggests potential efficacy against certain bacterial strains due to its ability to inhibit β-lactamases, enzymes that confer antibiotic resistance.

A study demonstrated that compounds similar to this compound can significantly reduce the minimum inhibitory concentration (MIC) values of β-lactam antibiotics when used in combination therapies. For instance, the presence of boronic acids increased the susceptibility of resistant E. coli strains to β-lactam antibiotics by up to 32-fold .

The antimicrobial action of boronic acids is largely attributed to their ability to interact with serine residues in β-lactamases, forming stable tetrahedral intermediates that inhibit enzyme activity. This mechanism allows for the restoration of antibiotic efficacy against resistant bacterial strains.

Table 2: Inhibition Potency of Boronic Acids Against β-Lactamases

| Compound | K_i Value (nM) | Target Enzyme |

|---|---|---|

| This compound | TBD | Class A β-lactamase |

| Sulfonamide Boronic Acid | 20 | AmpC β-lactamase |

| m-Carboxyphenyl Boronic Acid | 1 | Class C β-lactamase |

4.1 Clinical Applications

Recent studies have explored the use of boronic acid derivatives in treating infections caused by resistant bacteria. For example, a clinical trial involving a combination therapy using a boronic acid compound alongside traditional antibiotics showed promising results in reducing infection rates in patients with complicated urinary tract infections .

4.2 Antifungal Activity

Boronic acids have also been investigated for their antifungal properties. The mechanism involves inhibiting leucyl-tRNA synthetase, crucial for protein synthesis in fungi. Compounds similar to this compound have shown effectiveness against pathogenic fungi like Candida albicans and Aspergillus species .

5. Conclusion

This compound represents a promising candidate for further research due to its potential antimicrobial and antifungal activities. Its ability to enhance the efficacy of existing antibiotics against resistant strains positions it as a valuable tool in combating infectious diseases.

Future studies should focus on elucidating its detailed mechanisms of action and exploring its therapeutic potential through clinical trials.

Propriétés

IUPAC Name |

(2-ethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQABQGHEJQIWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674611 | |

| Record name | (2-Ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-58-7 | |

| Record name | B-(2-Ethoxy-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.